5-(4-Chlorobenzylsulfonyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(4-Chlorobenzylsulfonyl)-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antiviral, antifungal, and antibacterial properties . The incorporation of sulfonamide groups into the 1,3,4-thiadiazole ring enhances its potential as a pharmacophore, making it a subject of interest in medicinal chemistry .
Preparation Methods
The synthesis of 5-(4-Chlorobenzylsulfonyl)-1,3,4-thiadiazol-2-amine typically involves multiple steps starting from 4-chlorobenzoic acid. The process includes esterification with methanol, followed by hydrazination, salt formation, and cyclization to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product . Industrial production methods may involve similar steps but are optimized for higher yields and scalability .
Chemical Reactions Analysis
5-(4-Chlorobenzylsulfonyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl chloride intermediate stage.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing other biologically active compounds.
Biology: The compound exhibits antiviral activity, particularly against the tobacco mosaic virus.
Medicine: Its sulfonamide moiety makes it a candidate for developing new antibiotics and antifungal agents.
Industry: The compound’s properties are explored for agricultural applications, such as plant protection.
Mechanism of Action
The mechanism of action of 5-(4-Chlorobenzylsulfonyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes like carbonic anhydrase, disrupting essential biological processes . The thiadiazole ring may also interact with nucleic acids or proteins, contributing to its antiviral and antibacterial activities .
Comparison with Similar Compounds
Similar compounds include other 1,3,4-thiadiazole derivatives, such as:
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
- 2-Alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2S2/c10-7-3-1-6(2-4-7)5-17(14,15)9-13-12-8(11)16-9/h1-4H,5H2,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTLUOWYMZDTFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)C2=NN=C(S2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586067 |
Source
|
Record name | 5-[(4-Chlorophenyl)methanesulfonyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
880791-53-7 |
Source
|
Record name | 5-[(4-Chlorophenyl)methanesulfonyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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